1-Isopropyl-4-azepanamine dihydrochloride chemical structure
1-Isopropyl-4-azepanamine dihydrochloride chemical structure
Topic: 1-Isopropyl-4-azepanamine dihydrochloride Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
[1]
Executive Summary
1-Isopropyl-4-azepanamine dihydrochloride (CAS: 2755403-96-2) is a specialized heterocyclic building block utilized in modern medicinal chemistry.[1] As a functionalized azepane (homopiperidine), it offers a unique seven-membered ring scaffold that provides distinct conformational properties compared to its six-membered piperidine analogs.[2] This guide analyzes its structural characteristics, synthetic pathways, and utility as a pharmacophore linker in the development of kinase inhibitors and GPCR ligands.
Part 1: Chemical Identity & Structural Analysis[3]
Nomenclature and Connectivity
-
IUPAC Name: 1-(propan-2-yl)azepan-4-amine dihydrochloride[2]
-
Molecular Formula:
(Salt form); (Free base)[2] -
Molecular Weight: 229.19 g/mol (Dihydrochloride); 156.27 g/mol (Free base)[2]
-
CAS Number: 2755403-96-2
-
MDL Number: MFCD28891784[2]
Structural Architecture
The compound consists of a seven-membered saturated azepane ring.[2] The structural core features two nitrogen centers with distinct chemical environments:[2]
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Tertiary Amine (
): Located within the ring, substituted with an isopropyl group.[2] This steric bulk restricts rotation and influences the ring's preferred conformation (typically a twist-chair or twist-boat).[2] -
Primary Amine (
): Located at the C4 position.[2] This is the primary vector for chemical derivatization (e.g., amide coupling, urea formation).[2]
The dihydrochloride salt form implies that both nitrogen atoms are protonated (
Stereochemical Considerations
The C4 carbon is a chiral center.[2] While the CAS number 2755403-96-2 typically refers to the racemate in catalog listings unless specified as (R) or (S), enantiopure forms are critical in drug discovery to match the chiral pockets of protein targets (e.g., ATP binding sites of kinases).[2]
-
Chirality: C4 Position (R/S)
-
Conformational Flexibility: The 7-membered ring is more flexible than 5- or 6-membered rings, allowing the C4-substituent to adopt multiple spatial orientations, which can be advantageous for "induced fit" binding mechanisms.
Part 2: Visualization of Chemical Structure[3]
The following diagram illustrates the connectivity and the salt formation of the molecule.
Caption: Connectivity map of 1-Isopropyl-4-azepanamine dihydrochloride showing ring numbering and salt sites.
Part 3: Synthesis & Manufacturing Pathways
Retrosynthetic Analysis
The synthesis of 1-isopropyl-4-azepanamine typically proceeds via the functionalization of a 4-azepanone precursor. The key challenge is the selective installation of the isopropyl group on the ring nitrogen and the amine on the C4 carbon without over-alkylation.[2]
Primary Synthetic Route (Reductive Amination)
This protocol ensures high fidelity and yield.[2]
-
Starting Material: 1-Boc-hexahydro-4H-azepin-4-one (Commercially available).
-
Step 1: Reductive Amination (C4 Functionalization)
-
Reaction with ammonium acetate (
) and sodium cyanoborohydride ( ) in methanol.[2] -
Result: 1-Boc-4-aminoazepane.
-
-
Step 2: N-Deprotection
-
Step 3: Selective N-Alkylation
-
Step 4: Salt Formation
-
Treatment with anhydrous HCl in diethyl ether or dioxane.
-
Final Product: 1-Isopropyl-4-azepanamine dihydrochloride.
-
Synthetic Workflow Diagram
Caption: Step-by-step synthetic pathway from 1-Boc-4-azepanone to the dihydrochloride salt.
Part 4: Physicochemical Properties
The following data is essential for formulation and handling.
| Property | Value (Estimated/Typical) | Significance |
| Physical State | White to off-white crystalline solid | Indicates high purity salt form.[2] |
| Solubility | High in Water, DMSO, Methanol | 2HCl salt confers excellent aqueous solubility for biological assays. |
| pKa (Calc) | Both nitrogens are highly basic; fully protonated at physiological pH.[2] | |
| LogP (Free Base) | ~1.2 | Moderate lipophilicity allows for membrane permeability if deprotonated.[2] |
| H-Bond Donors | 2 (Amine protons) | Key for binding interactions in protein active sites.[2] |
| H-Bond Acceptors | 2 (Nitrogen atoms) |
Part 5: Applications in Medicinal Chemistry[3][4][5][6][7]
Pharmacophore Utility
The azepane ring serves as a "spacer" or "scaffold" that positions functional groups in 3D space.[2]
-
Kinase Inhibitors: Azepane derivatives are often used to replace piperidine rings to alter the vector of substituents, potentially overcoming patent cliffs or improving selectivity profiles against kinases like Akt (PKB) and PKA [1].[2]
-
GPCR Ligands: The flexibility of the 7-membered ring allows the molecule to adopt conformations that fit into the deep binding pockets of G-Protein Coupled Receptors (e.g., Dopamine or Serotonin receptors).[2]
Linker Chemistry
The primary amine at position 4 is a versatile handle for:
-
Amide Coupling: Reaction with carboxylic acids to form stable amides.
-
Urea/Carbamate Formation: Reaction with isocyanates or chloroformates.
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Reductive Amination: To attach further alkyl chains or heterocycles.[2]
Handling & Stability
-
Hygroscopicity: Dihydrochloride salts are often hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccator.
-
Stability: Stable at room temperature if kept dry. Avoid strong oxidizing agents.
Part 6: References
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Vertex Pharmaceuticals/NIH. (2004).[2] Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry.
-
ChemSrc. (2025).[2] 1-Isopropyl-4-azepanamine dihydrochloride CAS 2755403-96-2 Entry.
-
PubChem. (2025).[2] Azepane Derivatives and Structural Class. National Library of Medicine.
-
ChemBridge. (2025).[2] Building Blocks Catalog: 1-Isopropyl-4-azepanamine dihydrochloride.
